

Spectroscopic Profile of 4-pyrrolidin-2-ylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Pyrrolidin-2-ylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-pyrrolidin-2-ylpyridine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the prevalence of data for its isomer, 4-pyrrolidin-1-ylpyridine (also known as 4-pyrrolidinopyridine), this guide also includes comparative data for the latter to aid in unambiguous characterization. The document details experimental protocols for key spectroscopic techniques and presents a logical workflow for the structural elucidation of such compounds.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **4-pyrrolidin-2-ylpyridine** and its common isomer, 4-pyrrolidin-1-ylpyridine.

Table 1: General Properties

Property	4-pyrrolidin-2-ylpyridine	4-pyrrolidin-1-ylpyridine
Molecular Formula	C ₉ H ₁₂ N ₂ [1] [2] [3]	C ₉ H ₁₂ N ₂ [4] [5]
Molecular Weight	148.21 g/mol [1] [3]	148.21 g/mol [4]
CAS Number	128562-25-4 [1] [2] [3]	2456-81-7 [5]
Appearance	Colorless to yellow liquid [1] [3]	Crystalline solid [5]

Table 2: ^1H NMR Spectroscopic Data

Note: Experimental ^1H NMR data for **4-pyrrolidin-2-ylpyridine** was not available in the surveyed literature. The data presented below is for the isomer 4-pyrrolidin-1-ylpyridine.

Solvent: CDCl_3 Frequency: 89.56 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment (4-pyrrolidin-1-ylpyridine)
8.164	d	2H	H-2, H-6 (Pyridine)
6.346	d	2H	H-3, H-5 (Pyridine)
3.273	t	4H	H-2', H-5' (Pyrrolidine)
2.006	t	4H	H-3', H-4' (Pyrrolidine)

[Data sourced from
ChemicalBook][4]

Table 3: ^{13}C NMR Spectroscopic Data

Note: Experimental ^{13}C NMR data for **4-pyrrolidin-2-ylpyridine** was not available in the surveyed literature.

Table 4: Mass Spectrometry Data

Note: Experimental mass spectrometry data for **4-pyrrolidin-2-ylpyridine** was not available in the surveyed literature. Predicted data and experimental data for the isomer 4-pyrrolidin-1-ylpyridine are presented below.

m/z	Relative Intensity (%) (4-pyrrolidin-1-ylpyridine)	Predicted Collision Cross Section (Å²) for 4-(pyrrolidin-2-yl)pyridine Adducts
148 (M ⁺)	85.1	[M+H] ⁺ : 131.1, [M+Na] ⁺ : 137.4, [M-H] ⁻ : 133.2, [M] ⁺ : 125.5
147	100.0	
120	15.9	
119	21.9	
92	21.8	
78	21.8	
51	18.3	

[Experimental data for 4-pyrrolidin-1-ylpyridine sourced from ChemicalBook[4]. Predicted data for 4-pyrrolidin-2-ylpyridine sourced from PubChemLite[6]]

Table 5: Infrared (IR) Spectroscopic Data

Note: Experimental IR data for **4-pyrrolidin-2-ylpyridine** was not available in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures applicable to the analysis of heterocyclic compounds like **4-pyrrolidin-2-ylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof with water.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- ESI-MS Acquisition (for accurate mass):
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.

- Acquire the spectrum in positive or negative ion mode, depending on the analyte's properties.
- Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
- EI-MS Acquisition (for fragmentation pattern):
 - Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).
 - Use a standard electron energy of 70 eV to induce fragmentation.
 - Acquire the spectrum over a mass range of m/z 40-400.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

- Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Sample Preparation (Solid): If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder or the pure salt plates/KBr pellet.
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).

- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Scan a range of wavelengths (e.g., 200-400 nm) to determine the λ_{max} .
- Data Analysis: Identify the wavelength(s) of maximum absorbance and the corresponding absorbance value. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law if the concentration and path length are known. For pyridine derivatives, characteristic absorptions are typically observed around 250-270 nm.

Workflow and Pathway Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound such as **4-pyrrolidin-2-ylpyridine**.

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **4-pyrrolidin-2-ylpyridine**.

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